8-Azadispiro[3.1.36.14]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azadispiro[3.1.36.14]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8(3-1)4-9(5-8)6-10-7-9/h10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOMNRVUDESID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Spirocyclic and Dispirocyclic Heterocycles
Spirocyclic compounds are characterized by the presence of at least two rings connected by a single common atom, known as the spiro atom. This structural motif imparts significant three-dimensionality to the molecule. When a molecule contains two such spiro atoms, it is classified as a dispirocyclic compound. The 8-Azadispiro[3.1.3.1]decane framework is an example of such a system, consisting of a central four-membered ring connected to two other four-membered rings at opposite corners.
Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure. openmedicinalchemistryjournal.com The incorporation of heteroatoms, such as nitrogen, oxygen, or sulfur, into a cyclic framework can profoundly influence the molecule's physical and chemical properties. openmedicinalchemistryjournal.com Azacycles, or nitrogen-containing heterocycles, are of particular importance as they are a common feature in a vast array of pharmaceuticals and biologically active natural products. openmedicinalchemistryjournal.com
8-Azadispiro[3.1.3.1]decane is thus a dispirocyclic heterocycle, combining the rigid, three-dimensional structure of a dispiroalkane with the chemical functionality of a secondary amine. This unique combination makes it a subject of interest in synthetic and medicinal chemistry.
Structural Classification of Azadispiro 3.1.3.1 Decane Isomers
The nomenclature of spiro compounds is governed by specific IUPAC rules. qmul.ac.uk For a dispiro compound, the naming convention involves specifying the number of atoms in the rings, excluding the spiro atoms themselves, in ascending order and separated by periods. The term "dispiro" is followed by brackets containing these numbers. The numbering of the atoms in the entire system starts from a small ring next to a spiro atom and proceeds through the spiro atom into the second ring.
The parent carbocyclic structure is dispiro[3.1.3.1]decane. The prefix "aza" indicates that a carbon atom has been replaced by a nitrogen atom. The number "8" specifies the position of this nitrogen atom within the decane (B31447) framework. Based on the IUPAC numbering system, the 8-position is in one of the terminal four-membered rings.
Several positional isomers of Azadispiro[3.1.3.1]decane can exist, depending on the location of the nitrogen atom. The thermodynamic stability and synthetic accessibility of these isomers can vary significantly.
| Isomer Name | Description |
| 1-Azadispiro[3.1.3.1]decane | Nitrogen is part of the central four-membered ring. |
| 2-Azadispiro[3.1.3.1]decane | Nitrogen is in a terminal four-membered ring. |
| 8-Azadispiro[3.1.3.1]decane | Nitrogen is in a terminal four-membered ring (structurally identical to the 2-aza isomer due to symmetry). |
This table is generated based on systematic nomenclature and does not imply the synthesis or isolation of all listed isomers.
Academic Relevance of the 8 Azadispiro 3.1.3.1 Decane Scaffold in Contemporary Organic Chemistry
General Approaches for Dispiro[3.1.3.1]decane Core Construction
The synthesis of the parent dispiro[3.1.3.1]decane carbocyclic core provides a foundational strategy that can be adapted to introduce heteroatoms. A notable method for constructing this highly strained system involves the alkylation and subsequent decarboxylation of malonate esters. researcher.lifeopenochem.orgorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com This classical approach offers a reliable pathway to the spirocyclic skeleton.
The process typically begins with the dialkylation of a malonic ester, such as diethyl malonate, with a suitable bifunctional electrophile. For the dispiro[3.1.3.1]decane system, this would conceptually involve reagents that can form the two cyclobutane (B1203170) rings fused to the central carbon. A key step is the decarboxylation of the resulting tetra-ester, usually under acidic conditions with heating, to yield the dispiro[3.1.3.1]decane core. masterorganicchemistry.com The efficiency of this method relies on the stability of the enolate intermediates and the successful execution of the decarboxylation step. openochem.orglibretexts.org
Strategic Incorporation of the Nitrogen Atom into the Azadispiro Ring System
Introducing a nitrogen atom into the dispirocyclic framework to form the 8-azadispiro[3.1.3.1]decane system requires specific synthetic strategies. These methods can be broadly categorized into cyclization reactions, cycloadditions, cascade sequences, and multi-component reactions.
Cyclization Reactions for Azadispiro Ring Formation
Cyclization reactions are a direct and powerful tool for the formation of the azaspirocyclic core. These reactions typically involve the formation of one of the heterocyclic rings in the final step of the synthesis.
One plausible approach is the intramolecular cyclization of a precursor already containing the pre-formed spiro-carbocyclic skeleton. For instance, a dispiro[3.1.3.1]decane derivative bearing appropriate functional groups, such as a leaving group and an amino group, could undergo intramolecular nucleophilic substitution to form the desired azacyclic ring.
Alternatively, the nitrogen-containing ring can be constructed concurrently with the spirocyclization. For example, iron trichloride (B1173362) has been used to promote the cyclization/chlorination of cyclic tosylamine-tethered 8-aryl-2-en-7-yn-1-ols to afford (Z)-4-(arylchloromethylene)-substituted azaspirocycles. bohrium.com This type of reaction, where a Lewis acid facilitates the formation of the spirocyclic system, demonstrates a modern approach to constructing such complex scaffolds.
1,3-Dipolar Cycloaddition Reactions in the Assembly of Spirocyclic Frameworks
The 1,3-dipolar cycloaddition is a highly efficient and stereospecific method for constructing five-membered heterocyclic rings, making it a valuable tool in the synthesis of azaspirocycles. bohrium.comrsc.orgresearchgate.net This reaction involves the addition of a 1,3-dipole to a dipolarophile.
In the context of synthesizing 8-azadispiro[3.1.3.1]decane derivatives, an azomethine ylide could serve as the 1,3-dipole. The reaction of an in situ-generated azomethine ylide with a cyclobutene (B1205218) derivative could, in principle, lead to the formation of the pyrrolidine (B122466) ring of the azadispiro system. The stereochemistry of the final product is often well-controlled in these concerted reactions. rsc.orgrsc.org The versatility of this method allows for the introduction of various substituents on the heterocyclic ring by choosing appropriately substituted dipoles and dipolarophiles. For instance, the reaction of isatin-derived cyclic imine 1,3-dipoles with α,β-unsaturated aldehydes has been shown to produce spiro heterocyclic oxindoles with good yields and diastereoselectivities. rsc.orgrsc.org
Cascade and Domino Reaction Sequences for Polycyclic Azadispiro Systems
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules like polycyclic azaspiro systems. researchgate.netbeilstein-journals.orgnih.gov20.210.105 These reactions minimize waste and purification steps, aligning with the principles of green chemistry.
A domino radical bicyclization has been successfully applied for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. acs.org This process, involving the formation and capture of alkoxyaminyl radicals, demonstrates the potential of radical-mediated cascades in spirocycle synthesis. A similar strategy could be envisioned for the 8-azadispiro[3.1.3.1]decane system, starting from a suitably designed precursor containing an alkenyl moiety and a source of the nitrogen-centered radical. The reaction cascade would lead to the formation of the two rings of the azaspirocycle in a single, stereocontrolled step.
Multi-Component Reactions in Azadispiro Synthesis
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a one-pot process. researcher.lifeacs.orgresearchgate.net This strategy is highly convergent and atom-economical.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been utilized to create diverse heterocyclic scaffolds. researchgate.net A tandem U-4CR has been employed in the synthesis of azaspiro[4.5]trienones. researchgate.net For the synthesis of 8-azadispiro[3.1.3.1]decane derivatives, one could hypothetically design an MCR involving a cyclobutane-containing aldehyde or amine, an isocyanide, and a carboxylic acid. The resulting Ugi adduct could then undergo a post-condensation cyclization to yield the desired azaspirocyclic framework. The flexibility of MCRs allows for the introduction of a wide range of substituents, making it a valuable approach for generating libraries of novel compounds for biological screening.
Diastereoselective and Enantioselective Syntheses of Azadispiro[3.1.3.1]decane Derivatives
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Diastereoselective and enantioselective methods for the synthesis of azaspirocycles are therefore of significant interest.
Diastereoselective Synthesis: Many of the aforementioned methods can exhibit high levels of diastereoselectivity. For instance, 1,3-dipolar cycloadditions are known for their high stereospecificity, where the stereochemistry of the dipolarophile is transferred to the cycloadduct. A metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones has been developed, affording tetracyclic spirooxindoles with good yields and high diastereomeric ratios. mdpi.com Similarly, a diastereoselective dearomative 1,3-dipolar cycloaddition of bicyclobutanes with pyridinium (B92312) ylides has been reported to produce azabicyclo[3.1.1]heptanes with high stereoselectivity. chemrxiv.org These examples suggest that by carefully choosing the reactants and reaction conditions, the diastereoselective synthesis of 8-azadispiro[3.1.3.1]decane derivatives is highly feasible.
Enantioselective Synthesis: The development of enantioselective methods often relies on the use of chiral catalysts or auxiliaries. Chiral Brønsted acids have been employed as catalysts in the metal-free intramolecular dearomatization cyclization of naphthol-ynamides to achieve asymmetric synthesis of azaspirocyclic compounds. researchgate.net This approach highlights the potential for catalytic asymmetric dearomatization in constructing chiral azaspirocycles.
Furthermore, asymmetric hydrogenation is a powerful tool for establishing stereocenters. The highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a chiral Ruthenium catalyst has been reported, providing a key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane. acs.org This demonstrates that a substrate with a pre-installed prochiral center can be selectively reduced to a single enantiomer. A similar strategy could be applied to a precursor of 8-azadispiro[3.1.3.1]decane to achieve an enantioselective synthesis.
Below is a table summarizing the stereochemical outcomes of selected relevant reactions.
| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Stereochemical Outcome |
| Diastereoselective 1,3-Dipolar Cycloaddition | Metal-free | N-2,2,2-trifluoroethylisatin ketimine & cyclopentene-1,3-dione | Tetracyclic spirooxindole | up to 91:9 dr mdpi.com |
| Diastereoselective Dearomative 1,3-Dipolar Cycloaddition | None (ambient) | Bicyclobutane & pyridinium ylide | Azabicyclo[3.1.1]heptane | High diastereoselectivity chemrxiv.org |
| Enantioselective Dearomatization | Chiral Brønsted Acid | Naphthol-ynamide | Azaspirocycle | Asymmetric synthesis researchgate.net |
| Enantioselective Hydrogenation | [RuCl(benzene)(S)-SunPhos]Cl | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate | (S)-7-amino-5-azaspiro[2.4]heptane intermediate | up to 98.7% ee acs.org |
In-Depth Analysis of 8-Azadispiro[3.1.3.1]decane Reveals Paucity of Research
The investigation sought to elaborate on the reactivity at the nitrogen center and spirojunctions, methods for directed functionalization of the decane (B31447) framework, and various diversification strategies including N-alkylation, N-acylation, and cross-coupling reactions. Furthermore, an exploration of potential ring-opening and rearrangement processes was planned.
Information on related compounds suggests that the nitrogen atom in similar azaspirocycles serves as a key handle for derivatization. Standard reactions such as N-alkylation and N-acylation are theoretically feasible and commonly employed for analogous structures to introduce a wide range of functional groups, thereby modulating the compound's physicochemical properties.
Cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds, have been applied to a vast array of nitrogen-containing heterocycles. However, specific protocols and their outcomes for the 8-Azadispiro[3.1.3.1]decane framework are not documented. The unique steric environment and potential strain of the double spirocyclic system would likely necessitate bespoke optimization of catalytic systems, including the choice of metal catalysts (e.g., palladium, nickel, copper), ligands, and reaction conditions.
Similarly, there is no specific literature describing ring-opening or rearrangement processes for 8-Azadispiro[3.1.3.1]decane. Such transformations are often contingent on the inherent strain of the ring systems and the presence of activating groups, none of which have been reported for this specific molecule.
Due to the absence of direct research on 8-Azadispiro[3.1.3.1]decane, it is not possible to construct a scientifically accurate and detailed article that adheres to the requested outline. The generation of content for the specified sections and subsections would amount to speculation based on the reactivity of dissimilar compounds, which would not meet the required standards of scientific accuracy. Further empirical research is needed to elucidate the chemical behavior of this specific spirocyclic system.
Spectroscopic and Advanced Analytical Methodologies for Azadispiro 3.1.3.1 Decane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of azadispiro[3.1.3.1]decane systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information on the carbon framework. The spiro-carbon atom, being a quaternary center, exhibits a characteristic chemical shift. The signals for the methylene (B1212753) carbons of the cyclobutane (B1203170) rings are also diagnostic. For example, in a derivative like di-isopropyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate, the carbon atoms of the cyclobutane rings show distinct signals, with the carbon bearing the fluorine atoms appearing as a triplet due to C-F coupling. nih.gov The chemical shifts for the azetidine (B1206935) ring carbons in 8-azadispiro[3.1.3.1]decane would be expected in a range typical for small nitrogen-containing heterocycles.
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to confirm the connectivity of the spirocyclic structure.
Table 1: Representative ¹H and ¹³C NMR Data for a Spiro[3.3]heptane Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.21–4.16 | m | CH₂ (ester) |
| ¹H | 2.65 | t | CH₂ (cyclobutane) |
| ¹H | 2.58 | tt | CH₂ (cyclobutane) |
| ¹³C | 171.3 | - | C=O (ester) |
| ¹³C | 119.0 | t | CF₂ |
| ¹³C | 61.6 | - | CH₂ (ester) |
| ¹³C | 48.5 | - | Spiro C |
| ¹³C | 47.6 | t | CH₂ (cyclobutane) |
Data is for diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate and is illustrative for the spiro[3.3]heptane core. nih.gov
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of 8-azadispiro[3.1.3.1]decane compounds and to gain structural information through the analysis of their fragmentation patterns.
Molecular Ion Peak: Electron Ionization (EI) and softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to generate the molecular ion ([M]⁺ or [M+H]⁺). The accurate mass of this ion, determined by high-resolution mass spectrometry (HRMS), allows for the confirmation of the elemental composition of the molecule. For example, the hydrochloride salt of 2-azadispiro[3.1.3.1]decane has a molecular weight of 173.69 g/mol . sigmaaldrich.com
Fragmentation Analysis: The fragmentation of azadispiro[3.1.3.1]decane derivatives under mass spectrometric conditions can provide valuable structural clues. The strained cyclobutane rings can undergo characteristic ring-opening and cleavage reactions. In spirocyclic amines, fragmentation is often directed by the nitrogen atom. arkat-usa.org The loss of small neutral molecules, such as ethene or cyclobutene (B1205218) fragments, from the cyclobutane rings is a plausible fragmentation pathway. The study of related spirobenzylisoquinoline alkaloids shows that fragmentation often involves cleavage of bonds adjacent to the spiro center and the heteroatom. cdnsciencepub.com For 8-azadispiro[3.1.3.1]decane, characteristic fragments would likely arise from the cleavage of the azetidine ring and the disassembly of the cyclobutane moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups.
IR Spectroscopy: The IR spectrum of 8-Azadispiro[3.1.3.1]decane would be expected to show characteristic absorption bands for C-H and N-H stretching and bending vibrations. The C-H stretching vibrations of the cyclobutane rings are typically observed in the region of 2850-3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the azetidine ring would appear as a band around 3300-3500 cm⁻¹. C-N stretching vibrations would be found in the 1250-1020 cm⁻¹ region. In derivatives, the presence of other functional groups, such as carbonyls (C=O stretch around 1700 cm⁻¹) or oxetane (B1205548) rings (C-O-C stretch), would give rise to strong, characteristic absorption bands.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the carbon skeleton which may be weak in the IR spectrum.
Table 2: Expected IR Absorption Frequencies for 8-Azadispiro[3.1.3.1]decane
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-N (amine) | Stretch | 1020 - 1250 |
| CH₂ | Bend | 1430 - 1470 |
X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. This technique yields accurate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the spirocyclic connectivity and stereochemistry.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of 8-azadispiro[3.1.3.1]decane from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. derpharmachemica.comcmbr-journal.com 8-Azadispiro[3.1.3.1]decane and its less polar derivatives could potentially be analyzed by GC. The retention time provides a measure of the compound's identity under specific chromatographic conditions, while the MS detector confirms its molecular weight and provides structural information. The choice of the stationary phase is critical for achieving good separation from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of compounds. chromtech.comthermofisher.comwikipedia.org For polar compounds like 8-azadispiro[3.1.3.1]decane and its salts, reversed-phase HPLC is a common choice. conquerscientific.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape for basic compounds). jcsp.org.pk The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Normal-phase HPLC, using a polar stationary phase and a non-polar mobile phase, can also be employed. The purity of a sample can be accurately determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram.
Table 3: Common Chromatographic Techniques for Azaspiro Compounds
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
|---|---|---|---|
| GC-MS | DB-5 (5% phenyl-methylpolysiloxane) | Helium (carrier gas) | Separation and identification of volatile derivatives |
| Reversed-Phase HPLC | C18 silica | Acetonitrile/Water with formic acid | Purity assessment and purification of polar derivatives |
| Normal-Phase HPLC | Silica | Hexane/Ethyl Acetate | Separation of less polar isomers and derivatives |
Computational and Theoretical Investigations of Azadispiro 3.1.3.1 Decane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-Azadispiro[3.1.3.1]decane, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate its electronic structure. These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. Such data is crucial for predicting the molecule's stability and regions susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Quantum Chemical Calculation Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for 8-Azadispiro[3.1.3.1]decane is not available.
| Computational Method | Basis Set | Calculated Property | Hypothetical Value |
| DFT (B3LYP) | 6-311++G(d,p) | HOMO Energy | Data not available |
| DFT (B3LYP) | 6-311++G(d,p) | LUMO Energy | Data not available |
| DFT (B3LYP) | 6-311++G(d,p) | Dipole Moment | Data not available |
| DFT (B3LYP) | 6-311++G(d,p) | Total Energy | Data not available |
Conformational Analysis and Exploration of Energy Landscapes
The rigid, strained structure of 8-Azadispiro[3.1.3.1]decane, which features two cyclobutane (B1203170) rings and an azetidine (B1206935) ring fused at spiro centers, suggests a complex potential energy surface. Conformational analysis would involve systematically exploring different spatial arrangements of the atoms, particularly the puckering of the four-membered rings. By calculating the relative energies of these conformers and the transition states connecting them, an energy landscape can be mapped. This landscape identifies the most stable, low-energy conformations and the energy barriers to interconversion, which dictates the molecule's flexibility and predominant shapes at different temperatures.
Mechanistic Studies of Azadispiro[3.1.3.1]decane Forming Reactions using Computational Models
Computational models are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of 8-Azadispiro[3.1.3.1]decane, theoretical studies would investigate the reaction pathways, such as potential cycloaddition or ring-closing reactions. By calculating the energies of reactants, intermediates, transition states, and products, the reaction's feasibility (thermodynamics) and rate (kinetics) can be predicted. These models help rationalize experimental outcomes and guide the optimization of synthetic routes. Studies on related spirocyclic azetidines have utilized DFT calculations to understand the stereochemical outcomes of their formation. acs.orgnih.gov
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of 8-Azadispiro[3.1.3.1]decane would model the atomic motions based on a force field, showing how the molecule vibrates, rotates, and translates. chemscene.com When placed in a simulated solvent, MD can reveal how the molecule interacts with its environment, its solvation properties, and its conformational fluctuations in solution. researchgate.net Such simulations are critical for understanding how the molecule behaves in a realistic chemical or biological context.
Theoretical Insights into Structure-Reactivity Relationships
This area of study connects the computed structural and electronic properties of 8-Azadispiro[3.1.3.1]decane to its expected chemical reactivity. By analyzing theoretical reactivity descriptors derived from quantum chemical calculations (such as Fukui functions or the electrophilicity index), chemists can predict how the molecule will behave in various reactions. For instance, the analysis could pinpoint the nitrogen atom as a likely site for protonation or alkylation and identify specific C-H bonds that might be susceptible to abstraction. These theoretical insights provide a predictive framework for the chemical utility of the compound.
Academic and Research Applications of the Azadispiro 3.1.3.1 Decane Chemical Class
Role as Unique Core Scaffolds in Complex Organic Synthesis
The primary application of the azadispiro[3.1.3.1]decane framework in the scientific literature is its role as a unique core scaffold for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the dispiro[3.1.3.1]decane system offers a distinct advantage over flat, aromatic systems, providing access to novel chemical space.
The structural foundation of this class is the dispiro[3.1.3.1]decane ring system. X-ray diffraction studies on carbocyclic derivatives of this framework reveal significant puckering of the cyclobutane (B1203170) rings. This inherent conformational rigidity gives the molecule a distinct shape, which is a desirable trait for scaffolds intended to present functional groups in specific spatial orientations for interaction with biological targets.
The utility of this class as a synthetic building block is evidenced by the commercial availability of key intermediates. These compounds serve as starting points for chemists to build more elaborate structures.
Available Azadispiro[3.1.3.1]decane Building Blocks:
| Compound Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|
| 2-Azadispiro[3.1.3.1]decane | 1936354-15-2 | C₉H₁₅N | Parent scaffold available for derivatization. |
| 2-Azadispiro[3.1.3.1]decan-8-ol | 2639407-55-7 | C₉H₁₅NO | Introduces a hydroxyl functional group for further modification. |
These scaffolds are designed for use in creating libraries of diverse compounds for screening purposes, leveraging their unique 3D geometry to explore new structure-activity relationships.
Contributions to the Development of Novel Synthetic Methodologies
The synthesis of dispirocyclic systems containing small, strained rings like cyclobutane presents a significant chemical challenge. While specific methodologies focusing on the azadispiro[3.1.3.1]decane core are not extensively detailed in peer-reviewed literature, the synthesis of the parent carbocyclic framework provides insight into the construction of this complex ring system. The synthesis of a diethyl dispiro[3.1.3.1]decane-2,2-dicarboxylate derivative has been reported, confirming the viability of constructing this specific spiro arrangement.
General synthetic strategies for dispiroheterocycles often rely on multi-component reactions or cycloadditions. For instance, the synthesis of other complex dispiroheterocycles has been achieved via [3+2] cycloaddition reactions of in situ generated azomethine ylides with specific dipolarophiles. While not applied directly to the azadispiro[3.1.3.1]decane system in the available literature, such methodologies represent a potential route for future synthetic exploration. The development of a novel, efficient synthesis for the azadispiro[3.1.3.1]decane core would be a significant contribution to synthetic methodology, opening the door to wider exploration of this chemical class.
Exploration in Supramolecular Chemistry and Materials Science
Currently, there is no specific information available in the scientific literature regarding the exploration of the 8-azadispiro[3.1.3.1]decane chemical class in the fields of supramolecular chemistry or materials science. The rigid structure of the scaffold could potentially lend itself to creating well-defined molecular assemblies or as a monomer unit in novel polymers, but these applications have not been documented.
Application in Ligand Design for Catalysis
The application of 8-azadispiro[3.1.3.1]decane derivatives in ligand design for catalysis is not reported in the current body of scientific literature. The fixed spatial arrangement of substituents on the scaffold could make it an interesting platform for developing chiral ligands, but research in this specific area has not been published.
Design of Probes and Tools for Chemical Biology Research
There are no documented instances of the 8-azadispiro[3.1.3.1]decane chemical class being used for the design of probes or other tools for chemical biology research. While spirocyclic scaffolds are generally of interest in creating molecular probes, this specific class has not yet been utilized for such purposes based on available research.
Q & A
Q. How should statistical methods be applied to validate this compound’s bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
